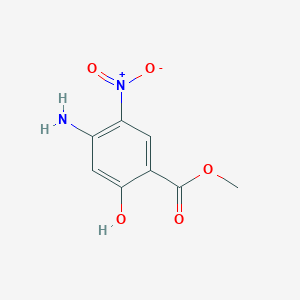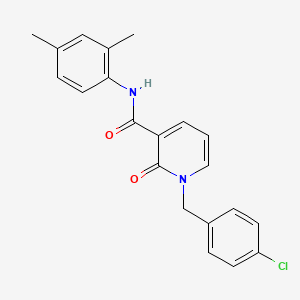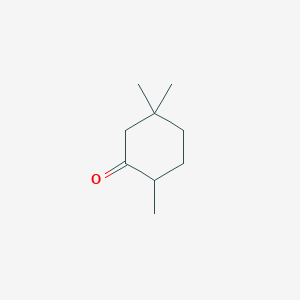
2,5,5-Trimethylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethylcyclohexanone is a chemical compound with the molecular formula C9H16O . It is an important pharmaceutical intermediate and organic solvent .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with three methyl groups attached at the 2nd and 5th carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.223 Da . More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
1. Structural Studies
2,5,5-Trimethylcyclohexanone and similar compounds have been a subject of structural studies. For instance, research on 2,2,6-trimethylcyclohexanone involved combined vibrational, conformational, and electron diffraction studies, revealing details about its molecular structure and conformational energy minima (Askari, Schäfer, & Seip, 1976).
2. Chemical Synthesis
This compound derivatives are used in chemical synthesis. A study detailed the synthesis of 2-Hydroxy-2,6,6-trimethylcyclohexanone, demonstrating its importance as a versatile intermediate (Subbaraju, Manhas, & Bose, 1992).
3. Dye Production
The compound has applications in the production of dyes. For instance, one study involved the synthesis of novel azo disperse dyes using trimethylcyclohexanone (Naik & Halkar, 2005).
4. Renewable Fuel Synthesis
Research has also focused on using derivatives of this compound in the synthesis of renewable high-density fuels. A study demonstrated the production of such a fuel using isophorone, which can be derived from hemicellulose (Wang et al., 2017).
5. Biological Transformation
The biological transformation of similar compounds, like 3,3,5-Trimethylcyclohexanone, was explored using fungi for stereoselective reduction (Okamura, Kameoka, & Miyazawa, 2001).
6. Enantioselective Synthesis
Enantioselective synthesis using this compound derivatives has been a topic of research. For example, a study focused on the asymmetric synthesis and stereochemistry of reductions involving cyclohexanones (Landor et al., 1973).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2,5,5-Trimethylcyclohexanone is a chemical compound that primarily targets organic solvents and pharmaceutical intermediates . It plays a significant role in the industrial sector due to its importance as a pharmaceutical intermediate .
Mode of Action
It is known that the compound interacts with its targets through a process known as selective hydrogenation . This process involves the addition of hydrogen (H2) to the compound, which can influence its chemical properties and interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound is known to be involved in the selective hydrogenation of isophorone , a process that can potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 1402227 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the production of a selectively hydrogenated product . The conversion of isophorone to this compound is 100%, and the yield of this compound is 98.1% under certain conditions .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a solvent. For instance, the selective hydrogenation of isophorone to this compound can be influenced by the tetrahydrofuran solvent .
Eigenschaften
IUPAC Name |
2,5,5-trimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITMBHSFQBJCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2606952.png)
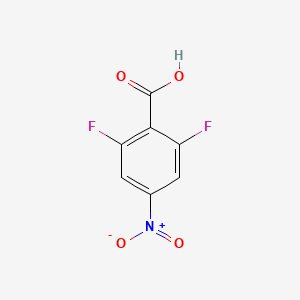

![2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2606958.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
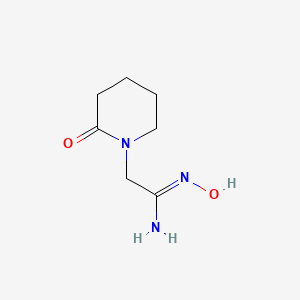
![1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2606965.png)

![1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2606970.png)
